amine](/img/structure/B271701.png)
[(3-Chloro-4-methoxyphenyl)methyl](pyridin-4-ylmethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3-Chloro-4-methoxyphenyl)methyl](pyridin-4-ylmethyl)amine, also known as CPMA, is a chemical compound that has garnered significant attention from the scientific community due to its potential applications in drug discovery and development. CPMA is a small molecule that belongs to the class of phenylmethylamines and has been shown to exhibit promising pharmacological properties, including anti-inflammatory and anticancer effects. In
Mecanismo De Acción
The mechanism of action of [(3-Chloro-4-methoxyphenyl)methyl](pyridin-4-ylmethyl)amine is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer. [(3-Chloro-4-methoxyphenyl)methyl](pyridin-4-ylmethyl)amine has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a critical role in regulating the expression of pro-inflammatory cytokines and chemokines. [(3-Chloro-4-methoxyphenyl)methyl](pyridin-4-ylmethyl)amine has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
[(3-Chloro-4-methoxyphenyl)methyl](pyridin-4-ylmethyl)amine has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anticancer, and antioxidant properties. [(3-Chloro-4-methoxyphenyl)methyl](pyridin-4-ylmethyl)amine has been shown to reduce the production of reactive oxygen species (ROS), which are known to contribute to various diseases, including cancer and neurodegenerative diseases. [(3-Chloro-4-methoxyphenyl)methyl](pyridin-4-ylmethyl)amine has also been shown to inhibit the growth and proliferation of cancer cells, making it a potential therapeutic agent for the treatment of various types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[(3-Chloro-4-methoxyphenyl)methyl](pyridin-4-ylmethyl)amine has several advantages for use in lab experiments. It is a small molecule that is easily synthesized and purified, making it suitable for various applications. [(3-Chloro-4-methoxyphenyl)methyl](pyridin-4-ylmethyl)amine has also been shown to exhibit low toxicity, making it a safe compound for use in in vitro and in vivo studies. However, one limitation of [(3-Chloro-4-methoxyphenyl)methyl](pyridin-4-ylmethyl)amine is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on [(3-Chloro-4-methoxyphenyl)methyl](pyridin-4-ylmethyl)amine. One area of research is the development of [(3-Chloro-4-methoxyphenyl)methyl](pyridin-4-ylmethyl)amine-based therapeutics for the treatment of inflammatory diseases and cancer. Another area of research is the elucidation of the mechanism of action of [(3-Chloro-4-methoxyphenyl)methyl](pyridin-4-ylmethyl)amine, which may lead to the development of more potent and selective compounds. Additionally, the development of new synthetic methods for [(3-Chloro-4-methoxyphenyl)methyl](pyridin-4-ylmethyl)amine may lead to the discovery of new analogs with improved pharmacological properties. Overall, [(3-Chloro-4-methoxyphenyl)methyl](pyridin-4-ylmethyl)amine is a promising compound with significant potential for various scientific applications, and further research is needed to fully explore its therapeutic potential.
Métodos De Síntesis
The synthesis of [(3-Chloro-4-methoxyphenyl)methyl](pyridin-4-ylmethyl)amine involves a multi-step process that starts with the reaction of 3-chloro-4-methoxybenzaldehyde with pyridine-4-carboxaldehyde in the presence of a base catalyst. The resulting intermediate is then reduced using a reducing agent, such as sodium borohydride, to yield the final product, [(3-Chloro-4-methoxyphenyl)methyl](pyridin-4-ylmethyl)amine. The synthesis of [(3-Chloro-4-methoxyphenyl)methyl](pyridin-4-ylmethyl)amine has been optimized to yield high purity and yield, making it suitable for various scientific applications.
Aplicaciones Científicas De Investigación
[(3-Chloro-4-methoxyphenyl)methyl](pyridin-4-ylmethyl)amine has been extensively studied for its potential applications in drug discovery and development. One of the most promising applications of [(3-Chloro-4-methoxyphenyl)methyl](pyridin-4-ylmethyl)amine is its anti-inflammatory properties, which have been demonstrated in various in vitro and in vivo studies. [(3-Chloro-4-methoxyphenyl)methyl](pyridin-4-ylmethyl)amine has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. This makes [(3-Chloro-4-methoxyphenyl)methyl](pyridin-4-ylmethyl)amine a potential therapeutic agent for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Propiedades
Nombre del producto |
[(3-Chloro-4-methoxyphenyl)methyl](pyridin-4-ylmethyl)amine |
|---|---|
Fórmula molecular |
C14H15ClN2O |
Peso molecular |
262.73 g/mol |
Nombre IUPAC |
N-[(3-chloro-4-methoxyphenyl)methyl]-1-pyridin-4-ylmethanamine |
InChI |
InChI=1S/C14H15ClN2O/c1-18-14-3-2-12(8-13(14)15)10-17-9-11-4-6-16-7-5-11/h2-8,17H,9-10H2,1H3 |
Clave InChI |
PKPAKYDXYNWEMW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CNCC2=CC=NC=C2)Cl |
SMILES canónico |
COC1=C(C=C(C=C1)CNCC2=CC=NC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



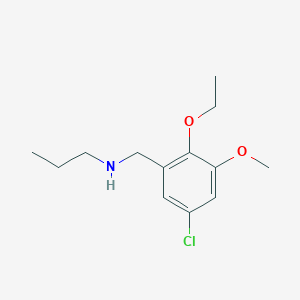

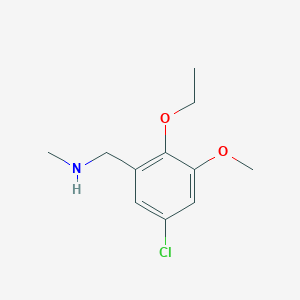

![1-{[2-(Benzyloxy)-5-chloro-3-methoxybenzyl]amino}propan-2-ol](/img/structure/B271628.png)
![1-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]propan-2-ol](/img/structure/B271629.png)
![1-[(5-Chloro-2-ethoxy-3-methoxybenzyl)amino]-2-propanol](/img/structure/B271630.png)
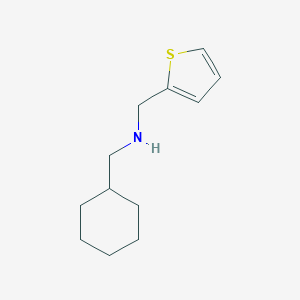
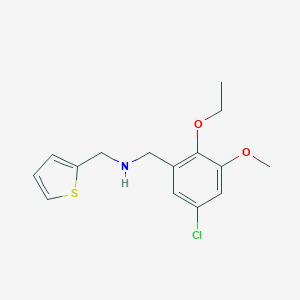
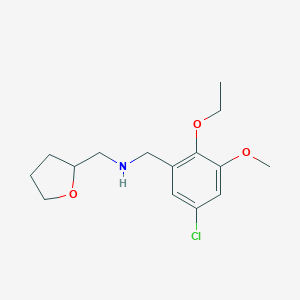
![2-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]-1-butanol](/img/structure/B271634.png)
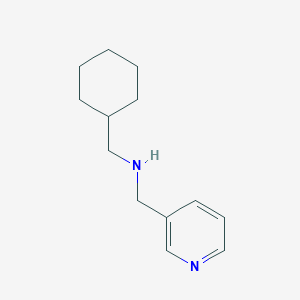
![2-[(5-Chloro-2-ethoxy-3-methoxybenzyl)amino]-2-methyl-1-propanol](/img/structure/B271639.png)
![2-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]ethanol](/img/structure/B271640.png)